B1578923 Threo-D-Phenyserine

Threo-D-Phenyserine

Cat. No.: B1578923
M. Wt: 181.19
Attention: For research use only. Not for human or veterinary use.
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Description

Threo-D-Phenyserine is a non-proteinogenic β-hydroxy-α-amino acid that serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research. Its key research value lies in its structure as a phenylserine derivative with a defined threo relative configuration and D chirality, making it a critical precursor in the synthesis of biologically active compounds. In biocatalysis, this compound and its analogs are of significant interest in enzymatic resolution processes. D-threonine aldolase (DTA), a pyridoxal phosphate (PLP)-dependent enzyme, can be used for the highly selective kinetic resolution of racemic phenylserine mixtures to obtain enantiomerically pure products . These enzymes catalyze the reversible cleavage of β-hydroxy-α-amino acids like phenylserine into glycine and the corresponding aldehyde (e.g., benzaldehyde) . The enzymatic synthesis and resolution of such compounds are pursued as greener alternatives to traditional chemical methods, offering high stereoselectivity under mild conditions . The primary application of this compound and its structurally related analogs is in the research and development of pharmaceuticals, particularly as a key chiral intermediate in the synthetic pathways of various antibiotics and active pharmaceutical ingredients (APIs) .

Properties

Molecular Weight

181.19

Origin of Product

United States

Stereochemical Principles and Characterization of Threo D Phenyserine

Fundamental Concepts of Diastereomerism and Enantiomerism

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. byjus.com This class of isomers is broadly divided into two main categories: enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. numberanalytics.com This relationship is analogous to a pair of hands—they are mirror images but cannot be perfectly overlapped. Enantiomers possess identical physical and chemical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, a property known as optical activity. numberanalytics.com

Diastereomers are stereoisomers that are not mirror images of one another. libretexts.orgopenstax.org This situation arises in molecules with two or more chiral centers. libretexts.orgopenstax.org Unlike enantiomers, diastereomers have distinct physical and chemical properties. numberanalytics.com For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. libretexts.orgopenstax.org For example, a compound with two chiral centers, like phenyserine, can exist as up to four stereoisomers. libretexts.org These can be grouped into two pairs of enantiomers, while the relationship between a molecule from one pair and a molecule from the other pair is diastereomeric. libretexts.orgopenstax.org

The D/L system is a convention used to describe the absolute configuration of chiral molecules, particularly amino acids and carbohydrates. libretexts.orgchiralpedia.com This system relates the molecule's structure to one of the two enantiomers of glyceraldehyde, which serves as the reference compound. libretexts.orglibretexts.org

To assign a D or L configuration to an amino acid, one must draw the molecule in a Fischer projection with the most oxidized group (the carboxyl group, -COOH) at the top. masterorganicchemistry.comyoutube.com The position of the amino group (-NH2) on the chiral carbon (the α-carbon) then determines the designation. chiralpedia.com

If the amino group is on the right side of the carbon chain, the amino acid is assigned the D- configuration. chiralpedia.commasterorganicchemistry.com

If the amino group is on the left side, it is assigned the L- configuration. chiralpedia.commasterorganicchemistry.com

It is important to note that the D/L notation does not predict whether a compound is dextrorotatory (+) or levorotatory (-), which refers to the direction it rotates plane-polarized light. libretexts.org While most naturally occurring amino acids in proteins are of the L-configuration, D-amino acids exist and perform specific functions. libretexts.orgjst.go.jp

For molecules with two adjacent chiral centers, the terms erythro and threo are used to describe the relative configuration of the substituents. libretexts.orgmasterorganicchemistry.com This nomenclature originates from the diastereomeric four-carbon sugars, erythrose and threose. chiralpedia.comchemistrysteps.com

When representing a molecule with two chiral centers using a Fischer projection:

The erythro isomer has two identical or similar functional groups on the same side of the carbon backbone. byjus.comchemistrysteps.com

The threo isomer has two identical or similar functional groups on opposite sides of the carbon backbone. byjus.comchemistrysteps.com

In the context of Threo-D-Phenyserine, the "Threo" designation indicates that in its Fischer projection, the hydroxyl (-OH) group on the β-carbon and the amino (-NH2) group on the α-carbon are on opposite sides of the main chain.

D/L Nomenclature in Amino Acids

Absolute and Relative Configuration Determination for this compound

Determining the precise three-dimensional arrangement of atoms in this compound involves establishing both its relative and absolute configurations. Relative configuration describes the orientation of substituents at one chiral center in relation to another within the same molecule (e.g., threo vs. erythro), while absolute configuration defines the actual spatial arrangement at each chiral center (e.g., R/S notation). libretexts.orgox.ac.uk

Several analytical techniques are employed to elucidate these stereochemical details.

Technique Type of Configuration Determined Principle of Analysis
X-ray Crystallography AbsoluteProvides the definitive 3D structure of a molecule in its crystalline state by mapping electron density. ox.ac.uk It is a primary method for unambiguously determining the absolute configuration of a chiral compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy RelativeThe magnitude of the coupling constant (³JHH) between protons on adjacent chiral carbons can indicate their relative orientation (dihedral angle). This helps differentiate between threo and erythro isomers. mdpi.comuns.ac.id Techniques like Nuclear Overhauser Effect (NOE) can also reveal through-space proximity of atoms.
Circular Dichroism (CD) Spectroscopy Absolute (often with reference)Measures the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum (Cotton effect) is highly sensitive to the molecule's chiral structure. When used with reference compounds or theoretical calculations, it can help assign absolute configuration. mdpi.com
Chemical Correlation Relative and AbsoluteInvolves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, without altering the stereocenter of interest. libretexts.orgox.ac.uk

Conformational Analysis and Stereoselective Interactions

The stereochemical identity of this compound is not only defined by its configuration but also by its conformational dynamics. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov For an acyclic molecule like phenyserine, rotation around the bond connecting the α and β carbons leads to various staggered and eclipsed conformations, which can be visualized using Newman projections. researchgate.net The relative stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents on the adjacent carbons. uns.ac.idresearchgate.net

The specific three-dimensional structure dictated by the "Threo" and "D" configurations governs how the molecule interacts with other chiral entities. These stereoselective interactions are fundamental in biological systems, where molecular recognition is highly specific. nih.govnih.gov For instance, the interaction of a chiral molecule with a biological target, such as a protein or an enzyme, is often highly dependent on its stereochemistry. nih.gov Research has shown that chiral nanostructures can exhibit significant stereoselective interactions with proteins like albumin, with one enantiomer showing greater binding affinity than the other. nih.govnih.gov This preferential interaction is due to the distinct three-dimensional shapes and surface characteristics of the enantiomers, which lead to different fits within the chiral binding sites of the protein. nih.gov Such principles are crucial for understanding the biological activity and disposition of chiral compounds.

Synthetic Methodologies for Threo D Phenyserine and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for producing threo-D-phenylserine, allowing for the manipulation of reaction conditions and starting materials to control stereochemical outcomes.

Diastereoselective Synthesis Pathways

Achieving the correct relative stereochemistry between the two chiral centers in phenylserine (B13813050) is a primary challenge in its synthesis. Various diastereoselective strategies have been developed to favor the formation of the threo isomer over the erythro isomer.

One approach involves the reaction of N-Boc β-amino methyl esters with lithium hexamethyldisilazide (LiHMDS) and iodine to form trans 2,3-disubstituted N-Boc aziridines with high stereoselectivity. lookchem.com These aziridines can then be rearranged to oxazolidin-2-ones, which are precursors to threo-β-hydroxy amino acids. lookchem.com Another method utilizes Grignard addition to optically pure serine aldehyde equivalents. This strategy allows for the synthesis of a variety of threo-β-hydroxy amino acids with high diastereomeric purity. acs.org By carefully selecting the order of Grignard additions and the chirality of the initial synthon, all four diastereomers can be selectively synthesized. acs.org

The table below summarizes key findings from diastereoselective synthesis studies.

Starting Material(s)Key Reagents/ConditionsMajor ProductDiastereomeric Excess (de)Reference
N-Boc β-amino methyl estersLiHMDS, iodinetrans 2,3-disubstituted N-Boc aziridinesHigh lookchem.com
Optically active serine aldehyde equivalentGrignard reagentsthreo β-hydroxy amino acids84-96% acs.org

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific enantiomer of threo-phenylserine, either the D- or L-form. This is often achieved using chiral catalysts or auxiliaries. Asymmetric synthesis of β-hydroxy-α-amino acids can be accomplished through the condensation of copper(II) and nickel(II) complexes of Glycine (B1666218) Schiff bases with aldehydes. umich.edu This method has been shown to produce (R)-threo-β-phenylserine with an enantiomeric excess (ee) of 95%. umich.edu The use of transition-metal complexes of Gly Schiff bases with salicylaldehyde (B1680747) or pyruvic acid can improve yields and broaden the scope of the reaction. umich.edu

Protecting Group Chemistry in Threo-D-Phenyserine Synthesis

Protecting groups are essential in the multi-step synthesis of threo-D-phenylserine to prevent unwanted side reactions at the amino and carboxyl functional groups. Common protecting groups for the amino group include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). acs.org For instance, the synthesis of optically pure N-protected serine aldehyde equivalents can be achieved by protecting the carboxylic group of serine with a cyclic ortho ester, while the amino group is protected with Boc, Cbz, or Fmoc. acs.org The choice of protecting group can influence the reaction conditions and the final deprotection step, which must be mild to avoid racemization or degradation of the product. acs.org

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis, utilizing enzymes to catalyze the formation of threo-D-phenylserine with high stereospecificity.

Application of Aldolases and Transaldolases

Aldolases and transaldolases are key enzymes in the biocatalytic synthesis of β-hydroxy-α-amino acids. Threonine aldolases (TAs) catalyze the reversible aldol (B89426) reaction between glycine and an aldehyde to form two new stereogenic centers. researchgate.net While highly stereoselective for the α-carbon, their utility can be limited by modest diastereoselectivity at the β-carbon. nih.gov

L-threonine transaldolases (LTTAs) have emerged as a promising alternative. For example, a novel L-threonine transaldolase (PmLTTA) from Pseudomonas sp. demonstrated high activity in the synthesis of L-threo-phenylserine from L-threonine and benzaldehyde (B42025). jiangnan.edu.cnresearchgate.net Similarly, D-threonine aldolase (B8822740) from Delftia sp. RIT313 (DrDTA) has shown high activity toward aromatic aldehydes, producing phenylserine derivatives with high conversion and diastereomeric excess. rsc.org

The table below highlights the performance of different aldolases in phenylserine synthesis.

EnzymeSource OrganismSubstratesProductKey FindingsReference
PmLTTAPseudomonas sp.L-threonine, benzaldehydeL-threo-phenylserineSpecific activity of 5.48 U mg⁻¹ jiangnan.edu.cnresearchgate.net
DrDTADelftia sp. RIT313Glycine, aromatic aldehydesD-threo-phenylserine derivatives>90% conversion, >90% de rsc.org
Low-specificity D-threonine aldolaseArthrobacter sp. DK-38DL-threo-MTPSL-threo-MTPS50% molar yield, 99.6% ee nih.gov

Multi-Enzyme Cascade Reaction Systems for Stereoselective Production

A notable example is a multi-enzyme cascade for L-threo-phenylserine synthesis that combines a carboxylic acid reductase (CAR), an L-threonine transaldolase (LTTA), an alcohol dehydrogenase (ADH), and a glucose dehydrogenase (GDH) for cofactor regeneration. jiangnan.edu.cnresearchgate.net The CAR converts inexpensive benzoic acid to benzaldehyde, which is then used by the LTTA. The ADH removes the inhibitory byproduct acetaldehyde. This system achieved a conversion ratio of 57.1% and a diastereomeric excess (de) of 95.3% for L-threo-phenylserine. jiangnan.edu.cnresearchgate.net

This integrated approach not only enhances the production of the desired stereoisomer but also provides a more sustainable and environmentally friendly synthetic route. jiangnan.edu.cnresearchgate.net

Enzyme Engineering for Enhanced Diastereoselectivity and Enantioselectivity

The enzymatic synthesis of threo-D-phenylserine, primarily through aldol addition reactions catalyzed by threonine aldolases (TAs), presents a green and efficient alternative to chemical methods. However, wild-type enzymes often exhibit low diastereoselectivity, producing a mixture of threo and erythro isomers. To overcome this limitation, enzyme engineering strategies, including directed evolution and site-directed mutagenesis, have been employed to enhance the stereochemical control of these biocatalysts.

L-threonine aldolases (LTAs) are particularly attractive for synthesizing β-hydroxy-α-amino acids. Research has focused on modifying the substrate-binding pocket of these enzymes to favor the formation of the threo diastereomer. For instance, a comprehensive screening and engineering effort on the L-threonine aldolase from Pseudomonas putida (l-PpTA) involved random mutagenesis to create a library of over 4,000 variants. This led to the identification of an iterative combinatorial mutant, A9V/Y13K/Y312R, which demonstrated a significant improvement in both conversion (72%) and diastereoselectivity (86% de) for the synthesis of L-threo-4-methylsulfonylphenylserine, a key precursor for antibiotics. Molecular dynamics simulations suggested that new hydrogen bonds and hydrophobic interactions within the mutant's active site reshaped the substrate-binding pocket, favoring the threo-selective orientation.

In another study, site-directed mutagenesis of an L-threonine transaldolase from Pseudomonas sp. (PmLTTA) at the R318 position led to mutants with significantly improved diastereomeric excess (de). The wild-type enzyme showed a de of only 31.2%, whereas the R318L mutant achieved a de of 84.9% in the synthesis of L-threo-phenylserine. lmaleidykla.lt This highlights the critical role of specific residues in controlling the stereochemical outcome.

Structure-guided engineering has also proven to be a powerful tool. The discovery and engineering of an LTA from Neptunomonas marine (NmLTA) which already displayed good activity and diastereoselectivity (89.5% de), was further improved. researchgate.net Based on its crystal structure, a "dual-conformation" mechanism was proposed where the aldehyde substrate could bind in two different orientations. By targeting key residues H140 and Y319 that influence this binding, a triple variant (N18S/Q39R/Y319L) was created that exhibited both enhanced activity and near-perfect diastereoselectivity (> 99% de). researchgate.net

The following table summarizes key findings in the engineering of enzymes for enhanced threo-phenylserine synthesis.

Table 1: Engineered Enzymes for Enhanced Threo-Phenylserine Synthesis

Enzyme Source Organism Engineering Strategy Key Mutations Substrate Improvement
L-Threonine Aldolase (l-PpTA) Pseudomonas putida Directed Evolution & Combinatorial Mutagenesis A9V/Y13K/Y312R 4-Methylsulfonylbenzaldehyde 2.3-fold increase in conversion; 5.1-fold improvement in diastereoselectivity (86% de)
L-Threonine Transaldolase (PmLTTA) Pseudomonas sp. Site-Directed Mutagenesis R318L Benzaldehyde Diastereoselectivity increased from 31.2% de to 84.9% de. lmaleidykla.lt

Preparation and Functionalization of this compound Derivatives and Analogues

Threo-D-phenylserine serves as a versatile scaffold for the synthesis of a wide array of derivatives through the functionalization of its carboxyl, amino, and hydroxyl groups. These modifications are employed to create analogues with unique chemical properties.

Common structural modification strategies include:

Esterification: The carboxyl group of phenylserine is readily converted to its corresponding ester. This is typically achieved by reacting the amino acid with an alcohol (e.g., ethanol, octanol) under acidic conditions, such as in the presence of gaseous HCl or p-toluenesulfonic acid. lmaleidykla.lt This modification is often a preliminary step for further functionalization or for improving solubility in organic solvents. For example, threo-D,L-phenylserine ethyl ester hydrochloride is a common starting material for subsequent N-acylation reactions. lmaleidykla.lt

N-Acylation: The amino group can be acylated to form various amides. A standard method involves the condensation of threo-D,L-phenylserine with acyl chlorides in an aqueous alkaline solution. lmaleidykla.ltznaturforsch.com This strategy has been used to synthesize a range of N-acyl derivatives, including those with lauroyl, myristoyl, and phenylacetyl groups. znaturforsch.com For instance, N-acetyl-threo-phenylserine can be prepared by reacting phenylserine with acetic anhydride. google.com More complex N-acyl derivatives, such as N-(N1-Arylsuccinoyl)phenylserine esters, have also been synthesized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). lmaleidykla.lt

O-Acylation: Selective acylation of the β-hydroxyl group can be accomplished under specific conditions. Regioselective O-acylation of threo-dl-phenylserine has been achieved by reacting it with acyl chlorides (e.g., myristoyl chloride) in anhydrous trifluoroacetic acid. znaturforsch.com This method allows for the introduction of lipophilic chains onto the hydroxyl group while leaving the amino group protonated and unreactive. znaturforsch.combeilstein-journals.org

N,O-Diacylation: If both the amino and hydroxyl groups are to be acylated, the reaction can be performed at higher temperatures. For example, reacting threo-dl-phenylserine ethyl ester hydrochloride with an excess of acyl chloride at 80°C results in the formation of N,O-diacyl derivatives. znaturforsch.com

Sulfonylation: The amino group can also be functionalized with sulfonyl groups. N-arylsulfonyl derivatives have been prepared by reacting phenylserine with various benzenesulfonyl chlorides, leading to compounds like N-(p-bromobenzenesulfonyl)-phenylserine. nih.gov

The table below summarizes these modification strategies.

Table 2: Summary of Structural Modification Strategies for Threo-Phenylserine

Functional Group Reaction Type Reagents Product Type
Carboxyl Esterification Alcohol (e.g., Ethanol), Acid (e.g., HCl) Phenylserine Esters lmaleidykla.ltrsc.org
Amino N-Acylation Acyl Chlorides, Alkaline Solution N-Acyl Phenylserines lmaleidykla.ltznaturforsch.com
Amino N-Acylation Acetic Anhydride N-Acetyl Phenylserine google.com
Amino N-Sulfonylation Arylsulfonyl Chlorides N-Arylsulfonyl Phenylserines nih.gov
Hydroxyl O-Acylation Acyl Chlorides, Trifluoroacetic Acid O-Acyl Phenylserines znaturforsch.com

Isotopically labeled compounds are indispensable tools for elucidating chemical and biological processes. silantes.com The synthesis of threo-D-phenylserine analogues containing stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is crucial for detailed mechanistic studies of enzyme reactions and metabolic pathways. silantes.comcdnisotopes.com

While specific synthetic routes for isotopically labeled threo-D-phenylserine are not extensively detailed in general literature, the principles of isotopic labeling synthesis are well-established. Research has been conducted on the stereoselective synthesis of isotopically labeled D-threo-β-(p-nitrophenyl)serine, indicating that such targeted syntheses are feasible and utilized in biosynthetic studies. collectionscanada.gc.ca

The primary approaches to synthesizing these labeled analogues include:

Use of Labeled Precursors: The most direct method involves incorporating the isotope from a commercially available labeled starting material. silantes.com In the context of phenylserine synthesis (an aldol addition of glycine and benzaldehyde), this could involve:

Using ¹³C- or ¹⁵N-labeled glycine to introduce the label into the core amino acid backbone.

Using ¹³C- or ²H-labeled benzaldehyde to place the isotope on the phenyl ring or the benzylic carbon. The subsequent chemical or enzymatic synthesis proceeds as it would for the unlabeled compound, carrying the isotope into the final threo-D-phenylserine product.

Isotopic Exchange Reactions: For deuterium labeling, H/D exchange reactions are a common strategy. d-nb.infoprinceton.edu This can sometimes be achieved by exposing the target molecule or an intermediate to a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst. princeton.edu Certain enzymes can facilitate the specific exchange of a proton at a particular position with deuterium from the solvent, a method used to label the α-carbon of many amino acids. d-nb.info

These labeled analogues are vital for several types of mechanistic investigations:

Kinetic Isotope Effect (KIE) Studies: Replacing hydrogen with deuterium can alter reaction rates. Measuring this effect helps to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. researchgate.net

Metabolic Tracing: Labeled compounds can be used as tracers in biological systems to follow metabolic fate, identify downstream metabolites, and quantify pathway fluxes.

NMR Spectroscopy and Mass Spectrometry: ¹³C and ¹⁵N labels provide powerful probes for analysis. nih.gov In NMR, the labels can help in structure determination and in monitoring dynamic processes. nih.gov In mass spectrometry, the mass shift introduced by the isotope allows for the unambiguous identification and quantification of the compound in complex mixtures. silantes.com

Biochemical Transformations and Metabolic Pathways Involving Threo D Phenyserine

Enzymatic Metabolism and Interconversion

The enzymatic processing of threo-D-phenyserine is characterized by a high degree of specificity, with different enzymes acting on distinct stereoisomers. This section explores the key enzymes involved in these transformations.

D-Phenylserine Deaminase Activity and Related Enzymes

A notable enzyme in the metabolism of D-phenylserine is D-phenylserine deaminase. Research has led to the discovery and characterization of this enzyme from various microbial sources, highlighting its specific catalytic activities.

One such enzyme, isolated from Arthrobacter sp. TKS1, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent deaminase that catalyzes the deamination of D-threo-phenylserine to produce phenylpyruvate. nih.gov This enzyme is a homodimer with subunits of approximately 46 kDa each and exhibits optimal activity at a pH of 8.5 and a temperature of 55°C. nih.gov Its substrate specificity is stringent, acting on the D-forms of β-hydroxy-α-amino acids. Besides D-threo-phenylserine, it also processes D-serine and D-threonine. nih.gov However, it is inert towards L-threonine, D-allo-threonine, L-allo-threonine, and DL-erythro-phenylserine, demonstrating its remarkable ability to distinguish the D-threo-form among the four stereoisomers of phenylserine (B13813050). nih.gov

In contrast, other enzymes like L-phenylserine dehydrogenase from Pseudomonas syringae NK-15 exhibit specificity for the L-enantiomer. This enzyme catalyzes the NAD+-dependent oxidation of the β-hydroxyl group of L-β-phenylserine. nih.gov Good substrates for this enzyme include L-phenylserine and L-threo-(2-thienyl)serine. nih.gov

This compound as a Substrate or Product in Enzyme-Catalyzed Reactions

This compound and its analogs serve as substrates for a variety of enzymes, which are pivotal in both catabolic and anabolic pathways. Threonine aldolases, for instance, are a class of PLP-dependent enzymes that catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde.

L-threonine transaldolase (PmLTTA) from Pseudomonas sp. has been identified to be highly active in synthesizing L-threo-phenylserine from L-threonine and benzaldehyde (B42025), with a specific activity of 5.48 U/mg. jiangnan.edu.cn This highlights the role of such enzymes in producing specific stereoisomers of phenylserine.

D-threonine aldolase (B8822740) from Arthrobacter sp. DK-38 is another relevant enzyme. While its primary substrates are D-threonine and D-allothreonine, it can also act on other D-β-hydroxy-α-amino acids, including D-β-phenylserine. researchgate.net This enzyme has been utilized in the enzymatic resolution of chemically synthesized DL-threo-3-[4-(methylthio)phenylserine] (MTPS), a key intermediate for antibiotics like florfenicol (B1672845) and thiamphenicol. nih.gov

L-phenylserine aldolase (LPA) catalyzes the reversible conversion of benzaldehyde and glycine to L-3-phenylserine. researchgate.net A cyclized variant of this enzyme (c-LPA) has shown a Michaelis-Menten constant (Km) of 20.30 mM and a catalytic rate constant (kcat) of 28.6 s⁻¹ for L-phenylserine. sci-hub.se

The following table summarizes the kinetic parameters of some enzymes that act on phenylserine and its derivatives.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Specific Activity (U/mg)Source Organism
D-Phenylserine DeaminaseD-threo-phenylserine19--Arthrobacter sp. TKS1
D-Phenylserine DeaminaseD-serine5.8--Arthrobacter sp. TKS1
D-Phenylserine DeaminaseD-threonine102--Arthrobacter sp. TKS1
L-threonine transaldolase (PmLTTA)L-threonine and benzaldehyde--5.48Pseudomonas sp.
L-phenylserine aldolase (cyclized)L-phenylserine20.3028.6--
D-threonine aldolaseD-threonine3.81--Arthrobacter sp. DK-38
D-threonine aldolaseD-allothreonine14.0--Arthrobacter sp. DK-38
L-phenylserine dehydrogenasedl-threo-β-phenylserine59--Pseudomonas syringae NK-15

Data sourced from multiple studies. nih.govnih.govjiangnan.edu.cnresearchgate.netsci-hub.se Note: A hyphen (-) indicates that the data was not available in the cited sources.

Stereospecificity of Enzymatic Transformations

The enzymatic transformations involving phenylserine are characterized by a high degree of stereospecificity, which is crucial for both biological function and biotechnological applications.

As previously mentioned, D-phenylserine deaminase from Arthrobacter sp. TKS1 is strictly specific for the D-threo isomer of phenylserine and does not react with the L- or erythro-isomers. nih.gov This high stereospecificity is a key feature of its catalytic mechanism. Similarly, D-threonine aldolase is D-specific at the α-carbon but can act on both threo and erythro forms at the β-carbon. researchgate.net

L-threonine transaldolases (LTTAs) are noted for their ability to produce L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity. researchgate.net The enzyme ObiH, an lTTA, has been shown to produce the (2S, 3R), or 'threo', isomer of p-chloro-phenylserine with high enantioselectivity (>99% ee). nih.gov The enzymatic resolution of DL-threo-MTPS using low-specificity D-threonine aldolase from Arthrobacter sp. DK-38 further underscores the practical application of this stereospecificity, enabling the production of optically pure L-threo-MTPS with a 99.6% enantiomeric excess. nih.gov

Proteases like α-chymotrypsin and subtilisin have also been used for the enzymatic resolution of methyl N-acetyl phenylserinates, showing high specificity for the enantiomer with the (S) configuration at the C-2 position, which corresponds to the natural L-amino acids. cdnsciencepub.com Interestingly, bromelain (B1164189) exhibits the reverse specificity with phenylserine derivatives. cdnsciencepub.com

Biosynthetic Origin and Pathways

While this compound itself is not a common primary metabolite, its p-amino derivative is a crucial intermediate in the biosynthesis of the broad-spectrum antibiotic chloramphenicol (B1208).

Precursors and Metabolic Flux

The biosynthesis of the p-aminophenylalanine (pAF) moiety, a direct precursor to the phenylserine derivative in chloramphenicol, originates from the shikimate pathway. asm.orgnih.gov The key branch-point intermediate from this pathway is chorismate. nih.govasm.org In engineered Escherichia coli, the production of pAF has been achieved by introducing the papABC gene cluster from Pseudomonas fluorescens. nih.gov

The biosynthetic route from chorismate to p-aminophenylpyruvate (PAPP) involves three enzymatic steps catalyzed by the PapA, PapB, and PapC enzymes. nih.govrsc.org

PapA (4-amino-4-deoxychorismate synthase) and PapB (ADC synthase component I) catalyze the conversion of chorismate to 4-amino-4-deoxychorismate (4ADC). asm.org

PapB (4-amino-4-deoxychorismate mutase) then converts 4ADC to 4-amino-4-deoxyprephenate. rsc.org

PapC (4-amino-4-deoxyprephenate dehydrogenase) catalyzes the formation of p-aminophenylpyruvate (PAPP). rsc.org

Finally, native cellular aminotransferases convert PAPP to p-aminophenylalanine. nih.gov The metabolic flux towards pAF can be enhanced by engineering the host's metabolism to increase the availability of chorismate. nih.gov

Integration into Secondary Metabolite Biosynthesis (e.g., Chloramphenicol)

p-Aminophenylalanine and threo-p-aminophenylserine have been identified as specific precursors in the biosynthesis of chloramphenicol by Streptomyces venezuelae. nih.gov The biosynthetic pathway of chloramphenicol involves the conversion of the p-aminophenylalanine moiety into a p-aminophenylserinol derivative. nih.gov

A proposed mechanism for the formation of the β-hydroxy-phenylalanine structure in chloramphenicol suggests that a tridomainal A-PCP-Red protein activates p-aminophenylalanine and tethers it as an aminoacyl-S-enzyme. A subsequent β-hydroxylation step would yield the p-NH2-phenyl-Ser-S-enzyme, which is then further processed on the path to chloramphenicol. sci-hub.se This integration of a threo-phenylserine derivative is a critical step in assembling the final antibiotic molecule. jiangnan.edu.cn

Roles in Cellular Homeostasis and Regulation (non-human/fundamental)

Participation in Amino Acid Cycling and Turnover

Threo-D-Phenylserine, a non-proteinogenic amino acid, participates in cellular amino acid metabolism primarily through enzymatic degradation, which contributes to the dynamic pool of amino acids and their metabolic intermediates. This process, a facet of amino acid turnover, involves the catabolism of the compound by specific enzymes that recognize its distinct stereochemistry.

Key to its turnover is the action of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are versatile catalysts in amino acid transformations. beilstein-institut.de One such class of enzymes is aldolases. For instance, a D-threonine aldolase from the bacterium Delftia sp. has been shown to efficiently resolve DL-threo-phenylserine, indicating its capacity to act on the D-isomer and channel it into metabolic pathways. researchgate.net

Another significant enzyme in its metabolic fate is Serine Hydroxymethyltransferase (SHMT), a crucial enzyme in cellular metabolism. oup.com SHMT is known to catalyze the tetrahydrofolate-independent retro-aldol cleavage of β-hydroxy amino acids. nih.govresearchgate.net Research has demonstrated that SHMT from various organisms, including the halotolerant cyanobacterium Aphanothece halophytica and rabbit liver, can act on phenylserine isomers. oup.comresearchgate.net This reaction cleaves threo-D-phenylserine into glycine and benzaldehyde. researchgate.netannualreviews.org The degradation of threo-D-phenylserine into a fundamental amino acid like glycine directly integrates its turnover into the central amino acid pool, making its carbon skeleton available for other biosynthetic or catabolic processes.

Additionally, enzymes such as D-threo-3-phenylserine/D-threonine dehydrogenase from Pseudomonas cruciviae catalyze the oxidation of the 3-hydroxyl group of threo-D-phenylserine. beilstein-institut.de This oxidative degradation represents another pathway for its turnover within microbial metabolic systems. The ability of these diverse enzymes to recognize and transform threo-D-phenylserine underscores its participation in the broader network of amino acid cycling, where non-canonical amino acids are processed and reintegrated into central metabolism.

Table 1: Enzymes Involved in the Metabolic Turnover of Phenylserine Isomers

Enzyme Source Organism (Example) Action on Phenylserine Products Reference(s)
Serine Hydroxymethyltransferase (SHMT) Aphanothece halophytica, Rabbit liver Catalyzes retro-aldol cleavage of DL-threo-phenylserine Glycine, Benzaldehyde oup.comnih.govresearchgate.net
D-Threonine Aldolase (DTA) Delftia sp. RIT313 Resolves DL-threo-phenylserine Glycine, Benzaldehyde researchgate.net
L-Threonine Transaldolase (LTTA) Pseudomonas sp., Pseudomonas fluorescens Catalyzes transaldolation to synthesize L-threo-phenylserine L-threo-phenylserine researchgate.netbiorxiv.org
D-threo-3-phenylserine/ D-threonine dehydrogenase Pseudomonas cruciviae Oxidation of the 3-hydroxyl group D-2-amino-3-keto-3-phenylpropanoate beilstein-institut.de
Phenylserine Dehydratase (PSDH) Ralstonia pickettii Dehydration of L-threo-phenylserine Phenylpyruvate, Ammonia biorxiv.org

Impact on One-Carbon Metabolism and Related Pathways

Threo-D-Phenylserine exerts its influence on one-carbon (1C) metabolism primarily through its catabolism by the enzyme Serine Hydroxymethyltransferase (SHMT). oup.comnih.gov One-carbon metabolism is a critical network of pathways, including the folate and methionine cycles, that transfers one-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions. nih.govmdpi.comnih.gov

SHMT is a central enzyme in this network, canonically catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-H₄folate). oup.comnih.gov The product, CH₂-H₄folate, is a primary donor of one-carbon units for various biosynthetic pathways, including the synthesis of thymidylate, a precursor for DNA. nih.gov

The impact of threo-D-phenylserine stems from the ability of SHMT to catalyze its THF-independent cleavage into glycine and benzaldehyde. researchgate.net By generating glycine, the metabolism of threo-D-phenylserine directly feeds into the one-carbon pool. oup.comresearchgate.net Glycine itself is a key source of one-carbon units through the glycine cleavage system (GCS), a mitochondrial enzyme complex that produces CH₂-H₄folate. nih.govnih.gov Therefore, the breakdown of threo-D-phenylserine can supplement the cellular glycine pool, thereby influencing the downstream production of one-carbon units necessary for cellular proliferation and homeostasis.

Furthermore, the interaction of a D-amino acid with a key enzyme of L-amino acid metabolism suggests a potential for regulatory impact. For example, the related compound D-serine has been shown to inhibit one-carbon metabolism by competing with the transport of L-serine into mitochondria, where SHMT2 is a key enzyme. biorxiv.org This competitive inhibition restricts the availability of L-serine for one-carbon unit generation, affecting cell proliferation. biorxiv.org While not directly demonstrated for threo-D-phenylserine, its processing by SHMT suggests it could similarly influence the enzyme's availability for its canonical reaction with L-serine, potentially modulating the flow of one-carbon units within the cell.

Table 2: Metabolic Products of Threo-D-Phenylserine Cleavage and Their Role in One-Carbon Metabolism

Product of Cleavage Metabolic Role Significance in One-Carbon Pathways Reference(s)
Glycine Amino Acid Serves as a primary substrate for the Glycine Cleavage System (GCS) to produce 5,10-methylenetetrahydrofolate. Interconverts with serine via SHMT, directly linking it to the folate cycle. nih.govnih.gov
Benzaldehyde Aromatic Aldehyde Does not directly participate in one-carbon metabolism. It is a byproduct of the cleavage reaction that would be further metabolized through other cellular pathways. researchgate.netannualreviews.org

Analytical Characterization and Stereoisomer Differentiation

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical resolution of phenylserine (B13813050) isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for separating and quantifying the diastereomers and enantiomers of phenylserine.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the diastereomeric purity of phenylserine. Reversed-phase HPLC can effectively separate the threo and erythro diastereomers. For instance, research has shown that the threo and erythro isomers can be assigned based on their elution order in reversed-phase HPLC, with the threo diastereomers often eluting first. lookchem.com The separation of diastereomers is achievable on standard columns, such as C18, often after derivatization with a nonchiral reagent to enhance chromatographic differences. nih.gov

The determination of l-threo-β-phenylserine concentrations has been successfully performed using HPLC with specific chiral columns and mobile phases. acs.org One study utilized a Chirex 3126 d-penicillamine column with an eluent of 70% 2 mM copper sulfate (B86663) in water and 30% methanol, achieving a retention time of 16 minutes for l-threo-β-phenylserine. acs.org This highlights HPLC's capability not only to separate diastereomers but also to quantify specific enantiomers within a mixture. acs.org

Table 1: Example of HPLC Conditions for Phenylserine Isomer Analysis

ParameterCondition
Column Chirex 3126 d-penicillamine (150 x 4.6 mm) acs.org
Mobile Phase 70% 2 mM Copper Sulfate (aq) / 30% Methanol acs.org
Flow Rate 1.0 mL/min acs.org
Detection UV at 254 nm acs.org
Column Temperature 50 °C acs.org
Analyte Retention Time l-threo-β-phenylserine: 16 min acs.org

Gas Chromatography (GC) is employed for the analysis of phenylserine, typically after conversion into more volatile and thermally stable derivatives. research-solution.comscribd.com Since compounds with active hydrogen groups (like -OH and -NH) can exhibit poor chromatographic behavior, derivatization is a necessary step. research-solution.com Common derivatization methods include silylation, acylation, and alkylation, which reduce the polarity and increase the volatility of the analyte. research-solution.comjfda-online.comlibretexts.org For example, hydroxyl and amine groups can be converted to their trimethylsilyl (B98337) (TMS) ethers. research-solution.com

The resulting volatile derivatives can then be separated and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. jfda-online.comd-nb.info This approach is crucial for determining the enantiomeric purity of phenylserine, as different enantiomers can be resolved on chiral GC columns or after derivatization with a chiral reagent. jfda-online.comumich.edu

The direct separation of enantiomers (like D- and L-phenylserine) requires a chiral environment, which is most effectively provided by a Chiral Stationary Phase (CSP) in HPLC. sigmaaldrich.comredalyc.org CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can operate in various chromatographic modes, including reversed-phase. phenomenex.comnih.gov These phases have helical structures that are key to their chiral recognition capabilities. nih.gov For amino acid enantiomers, stationary phases based on macrocyclic glycopeptides like teicoplanin are also highly effective. chemistrydocs.com The choice of CSP and mobile phase is critical; for instance, a phenylcarbamate-β-cyclodextrin modified CSP is versatile for separating basic, neutral, and amphoteric optical isomers. phenomenex.com Research has demonstrated the separation of phenylserine enantiomers on chiral phases, allowing for their individual analysis and quantification. umich.edutandfonline.com

Table 2: Common Types of Chiral Stationary Phases (CSPs)

CSP TypeChiral Selector ExampleTypical Applications
Polysaccharide-based Cellulose or Amylose derivatives nih.govBroad enantioselectivity, versatile modes (NP, RP) nih.gov
Macrocyclic Glycopeptide Teicoplanin chemistrydocs.comNative amino acids, amino alcohols chemistrydocs.com
Cyclodextrin-based Phenylcarbamate-β-cyclodextrin phenomenex.comBasic, neutral, and amphoteric isomers phenomenex.com
Pirkle-type (π-acid/π-base) Whelk-O1 redalyc.orgCompounds with π-donor/acceptor groups redalyc.org

Gas Chromatography (GC) for Volatile Derivatives

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric methods provide detailed structural information, complementing chromatographic separations. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive characterization of threo-D-phenylserine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and is particularly valuable for determining the relative stereochemistry of molecules. magritek.comjeolusa.com The diastereomers of phenylserine, such as l-threo-β-phenylserine and l-erythro-β-phenylserine, can be distinguished because they exhibit different chemical shift values in an NMR spectrum. acs.org

The assignment of stereochemistry often relies on the analysis of proton-proton (³JHH) and carbon-proton (²JCH, ³JCH) scalar coupling constants. nmrwiki.org These coupling constants are dependent on the dihedral angle between the coupled nuclei, allowing for the differentiation between syn (erythro) and anti (threo) configurations in acyclic systems. nmrwiki.org For example, the relative configuration of threo- and erythro-isomers has been assigned using ¹H-NMR data. lookchem.com The ability of NMR to distinguish between diastereomers without the need for reference compounds makes it a superior alternative to other methods in many cases. magritek.com

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. numberanalytics.commdpi.com When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it provides a powerful method for both identifying and quantifying analytes in complex mixtures. mdpi.com

High-resolution mass spectrometry can provide the accurate molecular weight of threo-D-phenylserine, allowing for the confident assignment of its molecular formula. mdpi.com Furthermore, the fragmentation pattern of a molecule in the mass spectrometer is characteristic of its structure. numberanalytics.com Analysis of these fragmentation patterns, often generated through tandem mass spectrometry (MS/MS), provides crucial information for structural elucidation by revealing the connectivity of atoms within the molecule. numberanalytics.commdpi.com While MS itself does not typically differentiate between stereoisomers, its coupling with chiral chromatography allows for the quantification of individual isomers after they have been separated. awi.de

Circular Dichroism for Enantiomeric Excess Determination

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the enantiomeric excess (ee) of chiral molecules in solution. formulationbio.comphotophysics.com This method relies on the differential absorption of left- and right-circularly polarized light by chiral chromophores. photophysics.com In the context of threo-D-phenylserine, the aromatic phenyl group and the carboxyl group act as chromophores.

The principle behind using CD for enantiomeric excess determination lies in the fact that enantiomers produce mirror-image CD spectra. nih.gov A pure sample of threo-D-phenylserine will exhibit a specific CD spectrum, while its enantiomer, threo-L-phenylserine, will show a spectrum of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the signals from the two enantiomers cancel each other out.

For a mixture of enantiomers, the magnitude of the observed CD signal is directly proportional to the enantiomeric excess. By constructing a calibration curve using standards of known enantiomeric purity, the ee of an unknown sample can be accurately determined. nih.gov The differential extinction coefficient (Δε) is plotted against the known enantiopurity, resulting in a linear relationship. nih.gov This allows for the quantitative analysis of the enantiomeric composition of a threo-D-phenylserine sample.

Table 1: Illustrative CD Data for Enantiomeric Excess Determination

Enantiomeric Excess of threo-D-Phenylserine (%)Molar Ellipticity [θ] (deg cm²/dmol) at λmax
100+X
75+0.75X
50+0.5X
25+0.25X
0 (racemic)0
-25 (excess of threo-L-phenylserine)-0.25X
-50-0.5X
-75-0.75X
-100-X

Note: 'X' represents the molar ellipticity of the pure enantiomer at its maximum wavelength (λmax). The sign (+ or -) is dependent on the specific enantiomer and the wavelength of measurement.

X-ray Crystallography for Definitive Stereochemical Confirmation

While spectroscopic methods like CD are excellent for determining enantiomeric purity, X-ray crystallography provides the unambiguous, definitive confirmation of the absolute stereochemistry of a chiral molecule. tandfonline.comreadcrystalbio.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.

For threo-D-phenylserine, obtaining a suitable single crystal is the first critical step. Once a crystal of sufficient quality is grown, X-ray diffraction analysis can provide the exact coordinates of the atoms, confirming the threo relative stereochemistry between the amino and hydroxyl groups on the aliphatic chain, and the D absolute configuration at the alpha-carbon. The crystal structure of a phosphonic analogue of racemic threo-phenylserine has been determined by X-ray analysis, demonstrating the utility of this technique in establishing the stereoisomeric form. tandfonline.com

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the molecule's conformation, intermolecular interactions in the solid state, and for correlating its structure with its biological activity.

Advanced Analytical Methodologies in Metabolomics Research

Metabolomics aims to systematically identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Threo-D-phenylserine, as a non-proteinogenic amino acid, can be a key metabolite in various biological pathways. Advanced analytical platforms are essential for its detection and quantification within the complex matrix of a biological sample. sysrevpharm.org The primary techniques employed in metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with separation techniques. nih.govfrontlinegenomics.com

The choice of analytical technique in metabolomics depends on the specific research question and the nature of the metabolites being investigated. sysrevpharm.org For the analysis of amino acids like phenylserine, both NMR and MS-based methods have proven effective. These techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of metabolites often found in biological systems. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

To analyze threo-D-phenylserine in complex biological mixtures such as plasma, urine, or cell extracts, a separation step prior to detection is typically required. ualberta.ca Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry and metabolomics. sysrevpharm.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds. dergipark.org.trajchem-b.com For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. The derivatized threo-D-phenylserine can then be separated on a GC column and subsequently ionized and detected by the mass spectrometer. dergipark.org.tr GC-MS offers excellent chromatographic resolution and sensitive detection. notulaebotanicae.ro The analysis of chiral auxiliary derivatives of phenylserine analogues by GC/MS has been successfully used to determine the product distribution in biocatalytic reactions. msu.edulookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like threo-D-phenylserine, without the need for derivatization. frontlinegenomics.commdpi.com In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), and the eluent is then introduced into the mass spectrometer for detection. frontlinegenomics.comresearchgate.net Chiral HPLC columns can be employed to separate the different stereoisomers of phenylserine prior to MS detection, allowing for their individual quantification. beilstein-journals.org The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information, aiding in the confident identification of the target analyte. mdpi.com

Table 2: Comparison of Hyphenated Techniques for Threo-D-Phenylserine Analysis

TechniqueSample DerivatizationCompound Volatility RequirementKey Advantages
GC-MS RequiredHighHigh resolution, established libraries
LC-MS Not typically requiredLowBroad applicability, soft ionization

These advanced analytical methodologies are indispensable for the accurate identification, stereochemical differentiation, and quantification of threo-D-phenylserine in various scientific contexts, from synthetic chemistry to metabolomics research.

Threo D Phenyserine As a Biochemical Probe and Research Tool

Elucidating Biological Mechanisms through Probe Applications

Probes derived from threo-D-phenyserine are valuable for identifying and characterizing enzymes that exhibit D-stereospecificity. A notable example of an enzyme that specifically recognizes this isomer is D-phenylserine deaminase, discovered in the bacterium Arthrobacter sp. TKS1. nih.gov This enzyme catalyzes the deamination of D-threo-phenylserine to phenylpyruvate. nih.gov The enzyme shows a clear preference for the D-threo isomer, being inert towards L-threonine, D-allo-threonine, L-allo-threonine, and DL-erythro-phenylserine. nih.gov

A this compound-based probe, for instance, one carrying a photo-reactive cross-linking group, could be used to covalently label and subsequently identify such enzymes from complex biological mixtures. This approach is instrumental in enzyme discovery and validation. The kinetic parameters of the interaction between D-threo-phenylserine and its target enzyme provide quantitative data for validation.

Table: Kinetic Parameters of D-threo-phenylserine with D-phenylserine deaminase

Substrate Enzyme Km (mM) Reference
D-threo-phenylserine D-phenylserine deaminase 19 nih.gov
D-serine D-phenylserine deaminase 5.8 nih.gov

This table illustrates the substrate specificity of D-phenylserine deaminase, highlighting its activity towards D-threo-phenylserine.

The stereochemistry of a molecule is often a critical determinant of its interaction with biological receptors. This compound-based probes can be employed to investigate the binding pockets of receptors and to understand the structural basis for stereoselectivity. By comparing the binding affinity of a this compound probe with that of its stereoisomers (e.g., L-threo, D-erythro, L-erythro), researchers can map the steric and electronic requirements of a receptor's binding site. For example, while the biological activity of the antibiotic chloramphenicol (B1208) resides almost exclusively in the D-threo isomer of its backbone, highlighting the importance of this specific configuration for target interaction. chiralpedia.com Probes based on this compound could be used in competitive binding assays to screen for novel compounds that target receptors with a preference for this stereoisomer.

The phenyl group of this compound makes it an analog of phenylalanine, an amino acid known to be important in many protein-protein interactions (PPIs). Introducing a this compound-based probe into a model system could help to probe or even modulate PPIs. Due to its unnatural D-configuration, it would be resistant to proteolytic degradation, offering greater stability in biological assays. A probe could be designed to mimic a key phenylalanine residue in a protein's binding interface. By observing the effects of this probe, researchers can gain insights into the importance of that specific residue and the stereochemical tolerance of the interaction.

Investigation of Receptor Binding and Selectivity (non-human, mechanistic)

Applications in Biochemical Pathway Elucidation

Isotopically labeled this compound can serve as a tracer to elucidate metabolic pathways. For example, by using this compound labeled with stable isotopes such as 13C or 15N, researchers can track its metabolic fate within a cell or organism using techniques like mass spectrometry or NMR spectroscopy. This approach can reveal novel metabolic pathways or the involvement of D-amino acids in cellular processes. For instance, studies on the biosynthesis of chloramphenicol have shown that DL-threo-phenylserine can act as a precursor, stimulating the production of the antibiotic. asm.org A labeled D-threo-phenylserine probe could definitively clarify the extent to which the D-isomer is incorporated into such pathways.

Stereoisomeric Probes for Differentiating Biological Processes

The existence of four stereoisomers of phenylserine (B13813050) (D-threo, L-threo, D-erythro, and L-erythro) provides a powerful set of tools for dissecting biological processes. By systematically using probes derived from each stereoisomer, researchers can differentiate between enzymes, receptors, and transporters that have distinct stereochemical preferences. For example, the discovery of D-phenylserine deaminase, which is specific for the D-threo form, demonstrates that biological systems can distinguish between these isomers with high fidelity. nih.gov In contrast, l-phenylserine dehydrogenase acts on the L-form of threo-β-phenylserine but not the D-form. nih.gov A comparative study using a complete set of stereoisomeric probes could reveal, for instance, whether a particular biological effect is due to interaction with a specific D-amino acid pathway or a less specific, non-chiral interaction. This approach is fundamental to understanding the often-overlooked roles of D-amino acids in biology.

Q & A

Q. 1.1. What are the recommended methodologies for synthesizing and characterizing Threo-D-Phenyserine in preclinical studies?

Methodological Answer:

  • Synthesis : Use enantioselective synthesis protocols to ensure stereochemical purity, validated via chiral HPLC or X-ray crystallography .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and differential scanning calorimetry (DSC) to assess thermal stability .
  • Purity Standards : Follow ICH Q3A guidelines, reporting impurity profiles using validated chromatographic methods .

Q. 1.2. How should researchers design in vitro experiments to evaluate this compound’s cholinergic activity?

Methodological Answer:

  • Cell Lines : Use SH-SY5Y neuroblastoma cells or primary cortical neuron cultures to model cholinergic pathways .
  • Assays : Measure acetylcholinesterase (AChE) inhibition via Ellman’s method, and quantify acetylcholine levels using LC-MS/MS .
  • Controls : Include donepezil (positive control) and vehicle-only groups. Replicate experiments across three independent trials to address biological variability .

Advanced Research Questions

Q. 2.1. How can contradictory findings in this compound’s neuroprotective efficacy across animal models be systematically analyzed?

Methodological Answer:

  • Meta-Analysis Framework : Apply PRISMA guidelines to aggregate data from rodent and non-rodent studies, stratifying results by dosage, administration route, and disease model (e.g., Alzheimer’s vs. vascular dementia) .
  • Bias Assessment : Use SYRCLE’s risk-of-bias tool for animal studies to evaluate confounding factors like sample size or blinding .
  • Mechanistic Reconciliation : Compare pharmacokinetic profiles (e.g., blood-brain barrier penetration) across species using compartmental modeling .

Q. 2.2. What advanced techniques are critical for elucidating this compound’s off-target interactions in complex biological systems?

Methodological Answer:

  • Proteomic Screening : Conduct affinity chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify binding partners .
  • Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to predict interactions with non-AChE targets (e.g., NMDA receptors) .
  • In Silico Toxicity Prediction: Apply ADMET predictors like QikProp to assess hepatotoxicity or cardiotoxicity risks .

Methodological Pitfalls and Solutions

Q. 3.1. How can researchers address variability in this compound’s pharmacokinetic data across studies?

Methodological Answer:

  • Standardized Protocols : Adopt FDA Bioanalytical Method Validation guidelines for plasma concentration measurements, including calibration curves and matrix effect evaluations .
  • Species-Specific Adjustments : Account for metabolic differences (e.g., cytochrome P450 isoforms in rodents vs. primates) using allometric scaling .
  • Open Data Repositories : Share raw pharmacokinetic datasets on platforms like Figshare to enable cross-study harmonization .

Q. 3.2. What strategies improve reproducibility in behavioral assays testing this compound’s cognitive effects?

Methodological Answer:

  • Behavioral Rigor : Follow ARRIVE 2.0 guidelines for animal studies, including pre-registration of protocols and randomization of treatment groups .
  • Endpoint Validation : Use Morris water maze and novel object recognition tests with blinded scoring by multiple observers .
  • Environmental Controls : Standardize light/dark cycles, noise levels, and cage enrichment to minimize stress-induced variability .

Data Interpretation and Theoretical Frameworks

Q. 4.1. How should researchers contextualize this compound’s mechanism within competing cholinergic hypotheses of neurodegeneration?

Methodological Answer:

  • Hypothesis Testing : Compare outcomes against the “cholinergic hypothesis” (AChE-centric) vs. “neuroinflammation cascade” models using pathway enrichment analysis (e.g., Gene Ontology) .
  • Multivariate Analysis : Apply partial least squares regression (PLSR) to disentangle AChE inhibition from secondary effects (e.g., amyloid-β modulation) .

Q. 4.2. What computational models best predict this compound’s dose-response relationships in heterogeneous populations?

Methodological Answer:

  • Population Pharmacokinetics (PopPK) : Use NONMEM or Monolix to model inter-individual variability in clearance rates .
  • Bayesian Networks : Integrate genetic (e.g., APOE ε4 status), demographic, and comorbidity data to personalize dosing regimens .

Ethical and Regulatory Considerations

Q. 5.1. How can researchers ensure ethical rigor in clinical trials involving this compound?

Methodological Answer:

  • Informed Consent : Develop culturally adapted consent forms with readability scores ≤ grade 8, validated via patient focus groups .
  • Data Safety Monitoring Boards (DSMBs) : Predefine stopping rules for adverse events (e.g., hepatotoxicity signals in serum ALT/AST levels) .

Interdisciplinary Integration

Q. 6.1. What interdisciplinary approaches enhance this compound’s translational potential?

Methodological Answer:

  • Neuroimaging Correlates : Pair PET scans (e.g., [¹¹C]PIB for amyloid plaques) with cognitive endpoints to validate target engagement .
  • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and metabolomic (NMR-based) datasets to identify surrogate biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.